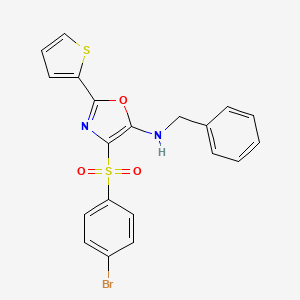

![molecular formula C20H21Cl2N3O3S B6487077 methyl 4-[(6-chloro-1,3-benzothiazol-2-yl)[2-(dimethylamino)ethyl]carbamoyl]benzoate hydrochloride CAS No. 1216607-84-9](/img/structure/B6487077.png)

methyl 4-[(6-chloro-1,3-benzothiazol-2-yl)[2-(dimethylamino)ethyl]carbamoyl]benzoate hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 4-[(6-chloro-1,3-benzothiazol-2-yl)[2-(dimethylamino)ethyl]carbamoyl]benzoate hydrochloride” is a compound that is part of the benzothiazole family . Benzothiazoles have been highlighted for their synthetic developments and their in vitro and in vivo activity .

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as the compound , can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzothiazole core structure. The benzothiazole core is a heterocyclic compound, consisting of a benzene ring fused to a thiazole ring .Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions. The specific reactions would depend on the functional groups present in the derivative. For instance, benzothiazoles can undergo reactions such as diazo-coupling, Knoevenagel condensation, and Biginelli reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of “methyl 4-[(6-chloro-1,3-benzothiazol-2-yl)[2-(dimethylamino)ethyl]carbamoyl]benzoate hydrochloride” would depend on its specific structure. For instance, one of the synthesized compounds was found to be a white solid with a yield of 85.6% .科学的研究の応用

Suzuki–Miyaura Coupling

Methyl 4-[(6-chloro-1,3-benzothiazol-2-yl)[2-(dimethylamino)ethyl]carbamoyl]benzoate hydrochloride: serves as a valuable reagent in Suzuki–Miyaura (SM) cross-coupling reactions. SM coupling is a powerful method for forming carbon–carbon bonds, and it has widespread applications in organic synthesis. Key features of SM coupling include mild reaction conditions, functional group tolerance, and environmentally benign organoboron reagents. The compound’s rapid transmetalation with palladium(II) complexes contributes to its success in this context .

Anti-Inflammatory and Analgesic Activities

Derivatives of benzothiazole, including those based on the structure of our compound, have been synthesized and evaluated for their pharmacological properties. These derivatives exhibit anti-inflammatory and analgesic activities, making them potential candidates for drug development .

Anti-Ulcerogenic Properties

Studies have explored the anti-ulcerogenic effects of benzothiazole derivatives. While specific data on our compound are limited, its structural features suggest potential gastroprotective properties. Further investigation is warranted to validate this application .

Lipid Peroxidation Inhibition

Lipid peroxidation contributes to oxidative stress and cellular damage. Some benzothiazole derivatives, including our compound, have demonstrated inhibitory effects on lipid peroxidation. These findings highlight their potential as antioxidants and cytoprotective agents .

Antibacterial Activity

Although not directly studied for our compound, related thiazole derivatives have shown promising antibacterial activity against pathogens such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi. Further research could explore the antibacterial potential of our specific compound .

Photochemical Reactions

While not a traditional application, the presence of benzothiazole and its substituents suggests that our compound could participate in photochemical reactions. For instance, photoexcitation and reductive quenching of certain metal complexes may generate reactive intermediates with interesting reactivity profiles .

作用機序

Target of Action

Benzothiazole derivatives have been found to exhibit potent inhibitory activity againstMycobacterium tuberculosis . The target of these compounds is often the enzyme DprE1 , which is essential for the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall .

Mode of Action

Benzothiazole derivatives generally interact with their targets, such as dpre1, leading to the inhibition of the enzyme’s function . This inhibition disrupts the biosynthesis of arabinogalactan, thereby affecting the integrity of the mycobacterial cell wall and leading to the death of the bacteria .

Biochemical Pathways

The compound likely affects the arabinogalactan biosynthesis pathway in Mycobacterium tuberculosis. By inhibiting the enzyme DprE1, the compound disrupts the production of arabinogalactan, a crucial component of the mycobacterial cell wall . The downstream effects of this disruption include compromised cell wall integrity and eventual bacterial death .

Pharmacokinetics

The pharmacokinetics of benzothiazole derivatives are generally influenced by their chemical structure, which can affect their bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action likely involve the disruption of cell wall biosynthesis in Mycobacterium tuberculosis, leading to compromised cell wall integrity and bacterial death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its target . .

特性

IUPAC Name |

methyl 4-[(6-chloro-1,3-benzothiazol-2-yl)-[2-(dimethylamino)ethyl]carbamoyl]benzoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3O3S.ClH/c1-23(2)10-11-24(20-22-16-9-8-15(21)12-17(16)28-20)18(25)13-4-6-14(7-5-13)19(26)27-3;/h4-9,12H,10-11H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJOVWJNRRNTUOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)C(=O)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21Cl2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-((6-chlorobenzo[d]thiazol-2-yl)(2-(dimethylamino)ethyl)carbamoyl)benzoate hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(2-methoxyphenyl)-1-methyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B6487002.png)

![3-[(2-chlorophenyl)methyl]-9-(2-ethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B6487009.png)

![4-[4-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]-2,6-dimethylmorpholine](/img/structure/B6487017.png)

![N-(3,4-dimethoxyphenyl)-2-[5-(4-methylphenyl)-4,6-dioxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B6487023.png)

![N-cyclohexyl-2-[5-(4-fluorophenyl)-4,6-dioxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B6487029.png)

![5-chloro-N-[2-(dimethylamino)ethyl]-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B6487040.png)

![N-[2-(dimethylamino)ethyl]-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride](/img/structure/B6487046.png)

![3-(benzenesulfonyl)-N-[2-(dimethylamino)ethyl]-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide hydrochloride](/img/structure/B6487054.png)

![N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B6487064.png)

![ethyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-[(thiophen-2-yl)methylidene]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B6487068.png)

![4-acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]benzamide hydrochloride](/img/structure/B6487075.png)

![4-bromo-N-[2-(dimethylamino)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride](/img/structure/B6487086.png)

![N-[2-(dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide hydrochloride](/img/structure/B6487087.png)